Increased Hydrogen‑Bond Acceptor Count and Topological Polar Surface Area Relative to Non‑Fluorinated Norbornane Methanamine
The 5,5‑difluoro substitution adds two hydrogen‑bond acceptors (total 3 acceptors) and increases topological polar surface area (TPSA) compared with the non‑fluorinated bicyclo[2.2.1]heptane‑2‑methanamine scaffold. While a direct head‑to‑head assay is not available, computed descriptors for the target compound (CID 139026547) show 3 H‑bond acceptors and a TPSA of 26 Ų, versus a predicted 1 H‑bond acceptor and a lower TPSA (∼3 Ų) for the non‑fluorinated analog [1]. This difference is expected to influence passive permeability and target‑binding energetics .
| Evidence Dimension | Hydrogen‑Bond Acceptor Count and Topological Polar Surface Area (TPSA) |
|---|---|
| Target Compound Data | 3 H‑bond acceptors; TPSA = 26 Ų |
| Comparator Or Baseline | Bicyclo[2.2.1]heptane‑2‑methanamine (non‑fluorinated): predicted 1 H‑bond acceptor; predicted TPSA ≈ 3 Ų |
| Quantified Difference | 2 additional H‑bond acceptors; TPSA increase of ~23 Ų |
| Conditions | Computed molecular descriptors (PubChem, Cactvs 3.4.8.18) |
Why This Matters
Higher H‑bond acceptor count and TPSA can improve solubility and modulate off‑target promiscuity, making the difluoro compound a more selective starting point for fragment‑based campaigns than the non‑fluorinated analog.
- [1] PubChem Compound Summary for CID 139026547, Property Table. View Source
